molecular formula C13H8N2O5 B13814383 3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid

3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid

Katalognummer: B13814383
Molekulargewicht: 272.21 g/mol
InChI-Schlüssel: MXQMGCHGGQTRII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzoic acid, featuring a nitro group at the third position and a pyridinylcarbonyl group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of 2-(2-pyridinylcarbonyl)benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridinylcarbonyl group may facilitate binding to specific enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitrobenzoic acid: Similar structure but lacks the pyridinylcarbonyl group.

    2-Nitrobenzoic acid: Nitro group at the second position instead of the third.

    4-Nitrobenzoic acid: Nitro group at the fourth position.

    3,5-Dinitrobenzoic acid: Two nitro groups at the third and fifth positions.

Uniqueness

3-Nitro-2-(2-pyridinylcarbonyl)benzoic acid is unique due to the presence of both the nitro and pyridinylcarbonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H8N2O5

Molekulargewicht

272.21 g/mol

IUPAC-Name

3-nitro-2-(pyridine-2-carbonyl)benzoic acid

InChI

InChI=1S/C13H8N2O5/c16-12(9-5-1-2-7-14-9)11-8(13(17)18)4-3-6-10(11)15(19)20/h1-7H,(H,17,18)

InChI-Schlüssel

MXQMGCHGGQTRII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.